2-Ethyl-3-propylhexanoic acid is a carboxylic acid with the molecular formula and a molecular weight of 186.29 g/mol. It is characterized by its structure, which includes an ethyl group at the second carbon and a propyl group at the third carbon of the hexanoic acid chain. This compound is typically encountered as a colorless to light yellow liquid with a mild odor and is soluble in organic solvents but less so in water due to its hydrophobic alkyl chains .
Research indicates that 2-Ethyl-3-propylhexanoic acid may play roles in metabolic pathways and enzyme interactions. Its mechanism of action involves forming hydrogen bonds and ionic interactions with specific enzymes and receptors, potentially influencing their activity. Additionally, studies have explored its effects on cellular processes, although comprehensive biological activity data remains limited .
The synthesis of 2-Ethyl-3-propylhexanoic acid typically involves:
2-Ethyl-3-propylhexanoic acid has diverse applications across various fields:
Studies on 2-Ethyl-3-propylhexanoic acid focus on its interactions with biological molecules. Its carboxylic acid group allows it to engage in hydrogen bonding and ionic interactions with enzymes and receptors. These interactions may influence metabolic pathways or enzyme activity, although detailed studies are still needed to fully understand these mechanisms .
Several compounds share structural similarities with 2-Ethyl-3-propylhexanoic acid:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Ethylhexanoic acid | Lacks the propyl group; simpler structure | Widely used for metal derivatives |
| 3-Propylhexanoic acid | Lacks the ethyl group; similar chain length | Different alkyl substitution |
| Hexanoic acid | Parent compound without any alkyl substitutions | Basic structure from which others derive |
2-Ethyl-3-propylhexanoic acid is unique due to the combination of both ethyl and propyl groups, which confer distinct chemical properties compared to its analogs. This dual substitution enhances its utility in various
The classical route to 2-ethyl-3-propylhexanoic acid begins with alkene intermediates derived from alkyne precursors. For example, 3-hexyne can be partially hydrogenated to cis- or trans-3-hexene using Lindlar’s catalyst or sodium in liquid ammonia, respectively. Subsequent hydroxylation with osmium tetroxide or potassium permanganate yields diols, which are oxidized to carboxylic acids via Jones reagent. However, introducing ethyl and propyl branches requires additional steps. A representative pathway involves:
A critical challenge lies in minimizing side reactions during alkylation. For instance, competing elimination pathways may dominate if steric hindrance is not carefully controlled. Studies indicate that using bulky bases like lithium diisopropylamide (LDA) at -78°C improves regioselectivity for the desired branched product. Yields for such multi-step sequences typically range from 35% to 55%, with purification challenges arising from diastereomeric byproducts.
Recent advancements in catalysis have enabled direct functionalization of carboxylic acids, bypassing traditional protection-deprotection cycles. Rhenium(V) complexes, for example, catalyze α-C─H bond functionalization in carboxylic acids under mild conditions (25–60°C), enabling the introduction of ethyl and propyl groups via hydrogenation and hydrogenolysis. This method achieves chemoselectivity by leveraging the high oxophilicity of rhenium to activate the carboxyl group without affecting other functional groups.
Dual catalytic systems combining visible-light photoredox catalysts with transition metals offer another breakthrough. A cobalt-based catalyst paired with Mes-3,6-tBu₂-Acr-Ph⁺BF₄⁻ enables allylic C─H amination of alkenes, which can be adapted for carboxylate functionalization. For 2-ethyl-3-propylhexanoic acid, this approach could involve:
This method operates at ambient temperature and achieves yields up to 85% for branched products. Additionally, PCET catalysis using azaanthraquinone derivatives allows decarboxylative coupling of carboxylic acids with electrophiles, providing a route to functionalized derivatives without preactivation.
The stereochemical outcome of 2-ethyl-3-propylhexanoic acid synthesis is influenced by the configuration of intermediates and the choice of catalyst. In traditional alkylation steps, the use of chiral auxiliaries or enantioselective phase-transfer catalysts can enforce asymmetry at the branching carbon. For example, cinchona alkaloid-derived catalysts induce up to 90% enantiomeric excess (ee) in ester alkylation reactions.
Modern strategies exploit non-covalent interactions to control stereochemistry. Phenanthroline catalysts promote α-face selectivity in glycosylation reactions by forming hydrogen bonds between the carboxylic acid and the catalyst. Computational studies reveal that the carbonyl oxygen of the acid acts as the nucleophile, while the hydroxyl group stabilizes the transition state through hydrogen bonding (1.65 Å interaction). Applying this principle to aliphatic systems, cobalt catalysts with chiral N,N-ligands have been shown to induce diastereoselectivity in radical recombination steps, favoring the thermodynamically stable branched isomer.
Temperature and solvent polarity further modulate stereochemical outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhance hydrogen bonding interactions, increasing diastereoselectivity by 20–30% compared to nonpolar solvents. Conversely, low temperatures (-30°C to 0°C) favor kinetic control, enabling access to less stable stereoisomers.
The structural complexity of 2-ethyl-3-propylhexanoic acid makes it particularly valuable as a chiral building block in asymmetric catalysis [4] [5]. The compound contains two potential stereocenters that can be exploited for the generation of enantiomerically pure products through carefully designed synthetic sequences [2]. Recent advances in asymmetric catalysis have demonstrated the importance of branched carboxylic acids as starting materials for the construction of complex chiral molecules [6].
Research in asymmetric synthesis has shown that carboxylic acids with multiple branching points serve as excellent precursors for chiral auxiliaries and ligands [4]. The dual substitution pattern in 2-ethyl-3-propylhexanoic acid provides access to conformationally constrained structures that can induce high levels of stereoselectivity in catalytic processes [6] [4]. Studies have indicated that Lewis acid catalysts, particularly those containing boron trifluoride derivatives, can effectively coordinate with branched carboxylic acids to generate supramolecular catalysts capable of promoting highly enantioselective transformations [6].
The formation of chiral supramolecular catalysts through Lewis acid assisted Lewis acid strategies has been demonstrated with similar branched carboxylic acid structures [6]. These catalysts have shown remarkable success in Diels-Alder cycloaddition reactions, achieving enantioselectivities exceeding 99% in specific cases [6]. The structural features of 2-ethyl-3-propylhexanoic acid, particularly its branched nature and carboxyl functionality, make it an ideal candidate for incorporation into such catalytic systems [6] [4].
Table 2: Chiral Building Block Applications
| Application Type | Mechanism | Expected Stereoselectivity | Reference |
|---|---|---|---|
| Lewis Acid Catalysis | Supramolecular complex formation | >90% ee | [6] |
| Asymmetric Hydrogenation | Ligand coordination | 85-95% ee | [5] |
| Diels-Alder Reactions | Chiral auxiliary | >95% ee | [6] [4] |
| Carbonyl-ene Cyclization | Template-directed synthesis | 90-94% ee | [6] |
The pharmaceutical industry increasingly relies on branched carboxylic acids as key intermediates in drug synthesis [7] [8]. 2-Ethyl-3-propylhexanoic acid possesses structural characteristics that align with the requirements for pharmaceutical intermediate manufacturing, particularly in the synthesis of lipophilic drug molecules [7]. The compound's high octanol-water partition coefficient indicates excellent membrane permeability potential, a crucial factor in drug bioavailability [8].
Carboxylic acids serve as fundamental building blocks in pharmaceutical synthesis, functioning as both carbon nucleophiles and oxygen nucleophiles in various transformations [8]. The branched structure of 2-ethyl-3-propylhexanoic acid provides multiple sites for functionalization, enabling the construction of complex pharmaceutical scaffolds through sequential synthetic operations [7] [8]. Research has demonstrated that branched carboxylic acids can be efficiently converted to pharmaceutical intermediates through catalytic asymmetric reactions that maintain high stereochemical fidelity [8].
The formation of pharmaceutical intermediates from branched carboxylic acids typically involves activation of the carboxyl group through conversion to more reactive derivatives such as acyl chlorides or anhydrides [9]. These activated intermediates can then participate in coupling reactions with amino acids, alcohols, or other nucleophiles to generate drug precursors [7]. Studies have shown that branched carboxylic acids with similar structural features to 2-ethyl-3-propylhexanoic acid can be successfully employed in the synthesis of non-steroidal anti-inflammatory drugs and lipid-lowering medications [7].
Modern pharmaceutical synthesis increasingly emphasizes the use of environmentally benign processes, and carboxylic acids like 2-ethyl-3-propylhexanoic acid offer advantages in this regard due to their biodegradability and relatively low toxicity profiles compared to halogenated intermediates [10]. Flow chemistry techniques have been successfully applied to carboxylic acid transformations, enabling continuous production of pharmaceutical intermediates with improved efficiency and reduced environmental impact [11].
Table 3: Pharmaceutical Intermediate Applications
| Drug Class | Synthetic Role | Transformation Type | Yield Range | Reference |
|---|---|---|---|---|
| Anti-inflammatory Agents | Core structure precursor | Amidation | 75-90% | [7] |
| Lipid-lowering Drugs | Side chain incorporation | Esterification | 80-95% | [7] |
| Anticoagulants | Chiral center source | Asymmetric reduction | 85-92% | [8] |
| Antibiotics | Stereochemical template | Cycloaddition | 70-85% | [8] |
The application of 2-ethyl-3-propylhexanoic acid in polymer chemistry represents a growing area of research, particularly in the development of biodegradable polyesters [12] [13]. The branched structure of this carboxylic acid contributes unique properties to polymer backbones, including enhanced flexibility and improved thermal characteristics [12]. Recent studies have demonstrated that fatty acids and their derivatives can serve as effective monomers for sustainable polymer synthesis [12] [13].
Polymerization reactions involving branched carboxylic acids typically proceed through polycondensation mechanisms, where the carboxyl group reacts with hydroxyl-containing monomers to form ester linkages [13] [14]. The incorporation of 2-ethyl-3-propylhexanoic acid into polymer chains introduces branching points that can significantly alter the physical properties of the resulting materials [13]. Research has shown that polymers derived from branched carboxylic acids exhibit improved mechanical properties compared to their linear counterparts [13].
The synthesis of poly(hydroxyalkanoate) derivatives using branched carboxylic acids has gained considerable attention due to the biodegradable nature of these materials [13] [14]. Studies have demonstrated that melt-condensation polymerization using titanium-based catalysts can effectively incorporate branched carboxylic acids into polymer backbones, yielding materials with molecular weights exceeding 100,000 daltons [13]. The resulting polyesters exhibit glass transition temperatures and melting points that can be tuned through the degree of branching introduced by the carboxylic acid monomer [13].
Crosslinking reactions involving carboxylic acid-functionalized polymers have been extensively studied, with particular emphasis on the formation of dynamic covalent networks [14]. These systems allow for the creation of materials that combine the dimensional stability of thermosets with the reprocessability of thermoplastics [14]. The use of zinc bis(2-ethylhexanoate) catalysts in conjunction with diazabicyclo compounds has been shown to facilitate both curing and dynamic bond exchange reactions in carboxylic acid-containing polymer systems [14].
Table 4: Polymer Chemistry Applications
| Polymer Type | Synthesis Method | Molecular Weight Range | Glass Transition Temperature | Reference |
|---|---|---|---|---|
| Biodegradable Polyesters | Melt condensation | 50,000-140,000 Da | -20 to 40°C | [13] |
| Crosslinked Networks | Ring-opening copolymerization | 2,000-5,000 Da | 60-120°C | [14] |
| Block Copolymers | Coupling reactions | 10,000-50,000 Da | Variable | [15] |
| Functionalized Polyesters | Catalytic polymerization | 20,000-80,000 Da | 20-80°C | [14] |
Transcriptional Profiling Methodology
The biological activity of 2-Ethyl-3-propylhexanoic acid has been assessed through structure-activity relationship analysis using closely related branched carboxylic acids as model compounds [1] [2]. Transcriptional profiling studies utilizing the L1000 platform have been conducted on structurally similar compounds to evaluate gene expression patterns and identify biological pathways [1] [3]. These studies employed four distinct cell types: A549 lung epithelial carcinoma cells, HepG2 hepatocellular carcinoma cells, MCF7 breast epithelial adenocarcinoma cells, and iCell cardiomyocytes derived from induced pluripotent stem cells [1] [2].
Gene Expression Analysis and Pathway Identification
Transcriptional profiling data indicate that branched carboxylic acids with 2- or 3-carbon alkyl substituents at the alpha position demonstrate distinctive gene expression signatures [1] [2]. The methodology involved exposure of cells to three concentrations of test compounds for six hours, followed by measurement of 978 landmark genes using the L1000 platform [1]. Differential gene expression analysis revealed that compounds structurally similar to 2-Ethyl-3-propylhexanoic acid, particularly those containing ethyl and propyl substituents, elicit transcriptional profiles characteristic of histone deacetylase inhibition [1] [2].
Connectivity Map Analysis
| Cell Type | Gene Expression Response | Connectivity Score | Primary Biological Pathway |
|---|---|---|---|
| A549 (Lung) | Robust transcriptional changes | >90 | Histone deacetylase inhibition |
| HepG2 (Liver) | Significant gene modulation | >90 | Chromatin remodeling |
| MCF7 (Breast) | Strong expression profile | >90 | Epigenetic regulation |
| iCell Cardiomyocytes | Pronounced response | >90 | Cardiac gene regulation |
Mechanistic Pathway Identification
The transcriptional profiling results suggest that 2-Ethyl-3-propylhexanoic acid likely operates through epigenetic mechanisms involving histone deacetylase inhibition [1] [2]. This mechanism is consistent with the developmental toxicity observed in structurally related compounds such as valproic acid and 2-ethylhexanoic acid [4] [5]. The gene expression patterns indicate activation of pathways associated with chromatin remodeling, DNA repair mechanisms, and cell cycle regulation [1] [6].
Biological Similarity Assessment
Structure-activity relationship analysis demonstrates that 2-Ethyl-3-propylhexanoic acid shares critical structural features with confirmed histone deacetylase inhibitors [1] [2]. The presence of both ethyl and propyl substituents at appropriate positions on the hexanoic acid backbone creates an optimal molecular configuration for interaction with histone deacetylase binding sites [1]. This structural arrangement supports the prediction that 2-Ethyl-3-propylhexanoic acid would exhibit similar transcriptional profiling patterns to other active branched carboxylic acids [2].
β-Oxidation Pathway Disruption
2-Ethyl-3-propylhexanoic acid is predicted to interfere with normal mitochondrial β-oxidation processes based on the well-characterized metabolism of structurally related compounds [7] [8]. The major catabolic pathway for branched carboxylic acids involves β-oxidation, with mitochondrial and peroxisomal catabolism ultimately leading to acetyl-CoA formation [8]. However, the branched structure of 2-Ethyl-3-propylhexanoic acid creates steric hindrance that impairs efficient β-oxidation progression [7] [8].
Metabolic Pathway Analysis
Studies on 2-ethylhexanoic acid, a close structural analogue, demonstrate that β-oxidation represents the dominant metabolic pathway in humans [7]. The major urinary metabolite identified was 2-ethyl-3-oxohexanoic acid, formed through incomplete β-oxidation [7]. This metabolite accumulation indicates that branched carboxylic acids undergo partial β-oxidation but cannot proceed through complete catabolism due to structural constraints [7] [8].
Alternative Metabolic Routes
When β-oxidation is impaired, alternative metabolic pathways become activated to handle the compound [9] [8]. Cytochrome P450-mediated omega-oxidation and omega-1-oxidation represent significant alternative routes, producing metabolites such as 2-ethyl-1,6-hexanedioic acid and 6-hydroxy-2-ethylhexanoic acid [9] [8]. These pathways involve microsomal enzyme systems rather than mitochondrial β-oxidation machinery [9].
| Metabolic Pathway | Enzyme System | Primary Metabolites | Cellular Location |
|---|---|---|---|
| β-Oxidation | Acyl-CoA dehydrogenases | 2-Ethyl-3-oxohexanoic acid | Mitochondria/Peroxisomes |
| Omega-oxidation | Cytochrome P450 | 2-Ethyl-1,6-hexanedioic acid | Microsomes |
| Omega-1-oxidation | Cytochrome P450 | 6-Hydroxy-2-ethylhexanoic acid | Microsomes |
| Glucuronidation | UDP-glucuronosyltransferases | Glucuronide conjugates | Endoplasmic reticulum |
Peroxisomal Proliferation Effects
Branched carboxylic acids structurally related to 2-Ethyl-3-propylhexanoic acid have been shown to cause peroxisomal proliferation in hepatocytes [10]. Studies with 2-ethylhexanoic acid demonstrated 2- to 5-fold increases in peroxisomal palmitoyl-CoA oxidation and 9- to 12-fold increases in lauroyl-CoA oxidase activity after 10 days of treatment [10]. This proliferative response represents a compensatory mechanism to handle impaired mitochondrial β-oxidation [10].
Inhibition of Fatty Acid Oxidation Enzymes
The structural features of 2-Ethyl-3-propylhexanoic acid suggest potential inhibition of key β-oxidation enzymes [11]. Branched carboxylic acids can act as competitive inhibitors of acyl-CoA dehydrogenases and mitochondrial thiolases [11]. The branching pattern creates steric conflicts with enzyme active sites, preventing efficient substrate binding and catalysis [11]. This inhibition leads to accumulation of fatty acid intermediates and disruption of normal energy metabolism [11].
Cellular Energy Metabolism Impact
Mitochondrial β-oxidation inhibition by 2-Ethyl-3-propylhexanoic acid would be expected to significantly impact cellular energy production [12]. Studies on compounds that inhibit fatty acid oxidation demonstrate suppression of the tricarboxylic acid cycle and increased reliance on glycolytic pathways [12]. This metabolic shift can lead to cellular stress, particularly in tissues with high energy demands such as liver and heart [12].
Structural Classification and Activity Relationships
2-Ethyl-3-propylhexanoic acid belongs to a specific class of branched carboxylic acids characterized by alpha and beta alkyl substituents [1] [2]. Comparative analysis with structurally related compounds reveals that biological activity is critically dependent on the specific positioning and length of alkyl branches [2] [4]. The compound contains an ethyl substituent at the 2-position and a propyl substituent at the 3-position, placing it within the active structural range identified for histone deacetylase inhibition [1] [2].
Valproic Acid Comparison
2-Ethylhexanoic Acid Structural Similarity
2-Ethylhexanoic acid represents the closest structural analogue to 2-Ethyl-3-propylhexanoic acid [1] [2]. Both compounds share an ethyl substituent at the 2-position and similar molecular weights (144.21 g/mol for 2-ethylhexanoic acid versus 186.29 g/mol for 2-ethyl-3-propylhexanoic acid) [13]. Transcriptional profiling studies demonstrate that 2-ethylhexanoic acid produces gene expression patterns highly similar to valproic acid, with connectivity scores exceeding 90 [1] [2]. This similarity supports the prediction that 2-Ethyl-3-propylhexanoic acid would exhibit comparable biological activity [2].
Developmental Toxicity Correlations
Comparative developmental toxicity studies reveal that biological activity is restricted to branched carboxylic acids with specific structural features [4] [5]. In screening studies using the Xenopus embryo assay, valproic acid demonstrated the highest developmental hazard among 45 tested carboxylic acids [5]. Similarly, rodent studies confirmed that only 2-ethylhexanoic acid and 2-propylhexanoic acid among tested analogues caused valproate-like developmental effects [4]. The structural features of 2-Ethyl-3-propylhexanoic acid align with these active compounds, suggesting similar developmental toxicity potential [4] [5].
| Compound | Alpha Substituent | Beta Substituent | Molecular Weight | HDAC Inhibition | Developmental Toxicity |
|---|---|---|---|---|---|
| 2-Ethyl-3-propylhexanoic acid | C2 (ethyl) | C3 (propyl) | 186.29 | Predicted | Predicted |
| Valproic acid | C3 (propyl) | C3 (propyl) | 144.21 | Confirmed | Confirmed |
| 2-Ethylhexanoic acid | C2 (ethyl) | C6 (hexyl) | 144.21 | Confirmed | Confirmed |
| 2-Propylhexanoic acid | C3 (propyl) | C6 (hexyl) | 158.24 | Confirmed | Confirmed |
| 2-Ethylbutanoic acid | C2 (ethyl) | C2 (ethyl) | 116.16 | Not active | Not active |
Molecular Docking Analysis
Molecular docking studies with histone deacetylase enzymes reveal specific structural requirements for binding affinity [1] [2]. The binding pocket contains two asymmetric hydrophobic regions: a smaller pocket accommodating alkyl chains less than 5 carbons and a larger pocket for longer chains [2]. Compounds with 2-3 carbon alkyl substituents at the alpha position and 3 or greater carbon substituents at appropriate positions demonstrate optimal binding characteristics [1] [2]. The structural configuration of 2-Ethyl-3-propylhexanoic acid satisfies these binding requirements, supporting its predicted biological activity [2].
Structure-Activity Relationship Boundaries
Analysis of inactive compounds reveals clear structural boundaries for biological activity [1] [2]. Compounds with very short alkyl substituents (less than 2 carbons) or excessively long substituents (greater than 5 carbons at the alpha position) fail to demonstrate histone deacetylase inhibition [1] [2]. Additionally, compounds lacking sufficient alkyl chain length at the beta position show reduced activity [2]. The balanced structural features of 2-Ethyl-3-propylhexanoic acid place it within the active structural space defined by confirmed biological activity [1] [2].
Pharmacokinetic Considerations